({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride
Overview
Description
This compound is a biochemical used for proteomics research . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is given as 339.73100 .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are synthesized through various intra- and intermolecular reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. The compound can serve as a precursor or intermediate in the synthesis of more complex piperidine derivatives, which are prevalent in numerous pharmaceuticals .
Pharmacological Research
Piperidine derivatives are present in over twenty classes of pharmaceuticals. They are used in the discovery and biological evaluation of potential drugs. The compound “({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride” could be investigated for its pharmacological activity, potentially leading to the development of new medications .
Proteomics Research
In proteomics, this compound could be utilized in the study of protein interactions and functions. Its role in proteomics research is essential for understanding the complex biological processes and could lead to the identification of novel therapeutic targets .
Kinase Inhibition
Piperidine derivatives have been designed as kinase inhibitors, which are crucial in the treatment of various cancers. For instance, they can act as dual inhibitors for ALK and ROS1 kinases, which are important targets in cancer therapy .
Crystallography Studies
The crystal structures of piperidine derivatives can be studied to understand their molecular conformations and interactions. This knowledge is vital for the design of drugs with optimal efficacy and minimal side effects .
Mechanism of Action
properties
IUPAC Name |
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2.2ClH/c1-17-11-14-3-2-9-18(12-14)10-8-13-4-6-15(16)7-5-13;;/h4-7,14,17H,2-3,8-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDIOMOADYXCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)CCC2=CC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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